molecular formula C24H26N4O5 B4014271 N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

Cat. No. B4014271
M. Wt: 450.5 g/mol
InChI Key: PYHACPXOMIPRQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the use of piperazine and acetamide derivatives as key intermediates. For instance, compounds with similar structures have been synthesized through reactions involving benzenesulfonyl chloride and various aminopiperidine derivatives under controlled conditions, demonstrating the complexity and specificity required in synthesizing such molecules (Khalid et al., 2014). These processes highlight the intricate nature of chemical synthesis in producing highly specific and biologically active compounds.

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide often exhibits complex interactions and orientations, including planar amide units and twisted benzene and pyridine rings, as seen in related molecules (Umezono & Okuno, 2015). These structural analyses provide insights into the molecular conformations and potential reactive sites of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary widely, with specific functionalities influencing their reactivity. For example, acetamide derivatives are known for their roles in various biological activities, which can be attributed to their structural features and chemical reactivity (Boddu et al., 2018). The presence of piperazine and benzodioxolyl groups can further contribute to the compound's unique chemical behaviors and interactions.

Physical Properties Analysis

The physical properties, such as solubility and stability, of similar compounds depend on their molecular structure and the nature of their substituents. For example, the introduction of piperazine units can significantly enhance aqueous solubility and oral absorption, critical factors for the pharmaceutical application of such molecules (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and enzymatic activities, are crucial for understanding the potential applications of these compounds. Studies have shown that specific acetamide derivatives exhibit promising activity against various enzymes and receptors, indicating the importance of their chemical properties in medicinal chemistry and drug design (Khalid et al., 2014).

properties

IUPAC Name

N-[4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-16(29)25-18-3-5-19(6-4-18)28-23(30)13-20(24(28)31)27-10-8-26(9-11-27)14-17-2-7-21-22(12-17)33-15-32-21/h2-7,12,20H,8-11,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHACPXOMIPRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 2
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 4
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

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